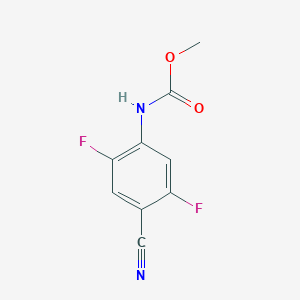
1-(4-Chloro-2-fluoro-5-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-fluoro-5-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione is a synthetic organic compound characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a trifluorobutane-1,3-dione moiety
Méthodes De Préparation
The synthesis of 1-(4-Chloro-2-fluoro-5-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring with chloro, fluoro, and methoxy substituents can be synthesized through electrophilic aromatic substitution reactions.
Introduction of the trifluorobutane-1,3-dione moiety: This step involves the reaction of the substituted phenyl ring with a trifluorobutane-1,3-dione precursor under appropriate conditions, such as the use of a strong base or acid catalyst.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
1-(4-Chloro-2-fluoro-5-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro, fluoro, and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Chloro-2-fluoro-5-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-fluoro-5-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-2-fluoro-5-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione can be compared with other similar compounds, such as:
4-Chloro-2-fluoro-5-methoxyphenylboronic acid: This compound shares similar substituents on the phenyl ring but lacks the trifluorobutane-1,3-dione moiety.
1-(4-Chloro-2-fluoro-5-methoxyphenyl)ethan-1-one: This compound has a similar phenyl ring but with an ethanone group instead of the trifluorobutane-1,3-dione moiety.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
177034-22-9 |
|---|---|
Formule moléculaire |
C11H7ClF4O3 |
Poids moléculaire |
298.62 g/mol |
Nom IUPAC |
1-(4-chloro-2-fluoro-5-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione |
InChI |
InChI=1S/C11H7ClF4O3/c1-19-9-2-5(7(13)3-6(9)12)8(17)4-10(18)11(14,15)16/h2-3H,4H2,1H3 |
Clé InChI |
VJZDXYDOERGTKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)CC(=O)C(F)(F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


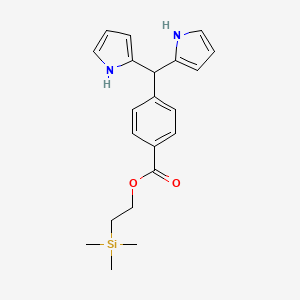
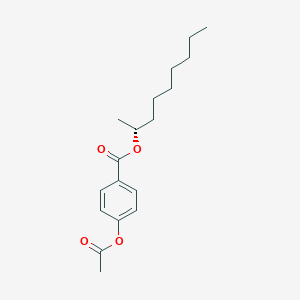
![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzene-1-sulfonic acid](/img/structure/B12570168.png)
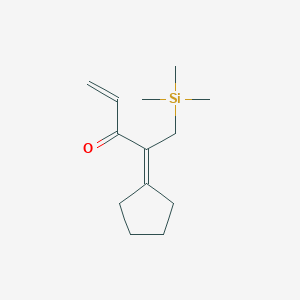

![2-([7-(Dimethylamino)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B12570189.png)
![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)


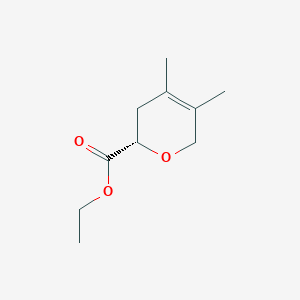
![2-[2-(Cyclohepta-1,3,5-trien-1-yl)phenyl]-1-benzothiophene](/img/structure/B12570225.png)
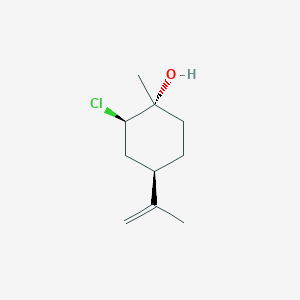
![2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide](/img/structure/B12570241.png)
